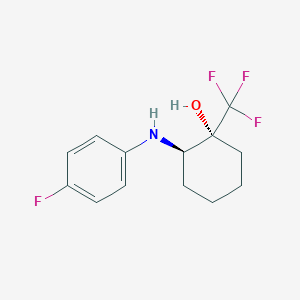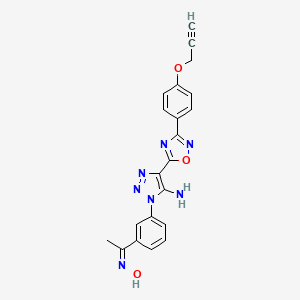
Ethanol;octyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C10H20O2 . It is classified as an ester, formed from the reaction between 1-octanol (octyl alcohol) and acetic acid. This compound is naturally found in various citrus fruits such as oranges and grapefruits, and is known for its fruity odor, making it a popular ingredient in artificial flavors and perfumes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanol; octyl acetate can be synthesized through the Fischer esterification process, which involves the reaction of 1-octanol with acetic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows: [ \text{CH}_3(\text{CH}_2)_7\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{O}_2\text{CCH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of ethanol; octyl acetate involves similar esterification processes but on a larger scale. The reaction is carried out in a reactor where 1-octanol and acetic acid are mixed with an acid catalyst. The mixture is heated to facilitate the reaction, and the resulting ester is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Ethanol; octyl acetate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, ethanol; octyl acetate can be hydrolyzed back into 1-octanol and acetic acid.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester compound with another alcohol. It is typically catalyzed by acids or bases.
Major Products:
Hydrolysis: 1-octanol and acetic acid.
Transesterification: Depending on the alcohol used, various esters can be formed.
Scientific Research Applications
Ethanol; octyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent for nitrocellulose, waxes, oils, and some resins.
Medicine: Utilized in the formulation of certain pharmaceuticals for its solvent properties.
Industry: Commonly used in the production of artificial flavors and fragrances due to its fruity odor
Mechanism of Action
The mechanism of action of ethanol; octyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 1-octanol and acetic acid, which can then participate in various biochemical pathways. The fruity odor of ethanol; octyl acetate is due to its ability to bind to olfactory receptors, triggering sensory responses .
Comparison with Similar Compounds
Ethyl Acetate: Another ester with a fruity odor, commonly used as a solvent in nail polish removers and glues.
Butyl Acetate: Used in the production of lacquers and paints.
Propyl Acetate: Known for its pear-like odor, used in flavorings and fragrances
Uniqueness: Ethanol; octyl acetate stands out due to its longer carbon chain, which imparts a unique combination of solvency and odor characteristics. Its ability to dissolve a wide range of substances while providing a pleasant fragrance makes it particularly valuable in both industrial and consumer applications .
Properties
Molecular Formula |
C12H26O3 |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
ethanol;octyl acetate |
InChI |
InChI=1S/C10H20O2.C2H6O/c1-3-4-5-6-7-8-9-12-10(2)11;1-2-3/h3-9H2,1-2H3;3H,2H2,1H3 |
InChI Key |
FNRDOGXOXPYAIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C.CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)


![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)





